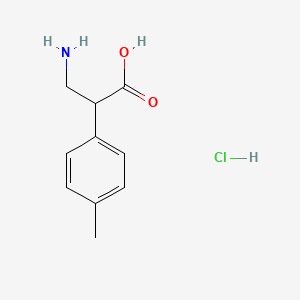
Ethyl 1-amino-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an amino group (-NH2) at the first position and a carboxylate ester group (-COOEt) at the third position of the pyrrole ring.
Synthetic Routes and Reaction Conditions:
From Pyrrole Derivatives: One common synthetic route involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyrrole carbamate, which is then hydrolyzed to yield the desired product.
From Amino Acids: Another method involves the reaction of amino acids like L-lysine with ethyl chloroformate under acidic conditions. This method provides a straightforward route to synthesize the compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol, resulting in the formation of pyrrole-3-hydroxymethyl derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrrole-3-carboxylic acid derivatives.
Reduction Products: Pyrrole-3-hydroxymethyl derivatives.
Substitution Products: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 1-amino-1H-pyrrole-3-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Ethyl 3-amino-1H-pyrazole-4-carboxylate
Propriétés
IUPAC Name |
ethyl 1-aminopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYWFSEXIYBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8053218.png)




![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)
![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate](/img/structure/B8053267.png)

![6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8053279.png)

![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B8053308.png)

![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053314.png)

